2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
Description
2-(2,5-Dioxopyrrolidin-1-yl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is a heterocyclic compound featuring a pyrazolyl-acetamide scaffold conjugated with a 4-fluorobenzo[d]thiazole moiety and a pyrrolidine-2,5-dione (succinimide) group.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O3S/c1-9-7-12(19-13(24)8-22-14(25)5-6-15(22)26)23(21-9)17-20-16-10(18)3-2-4-11(16)27-17/h2-4,7H,5-6,8H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUGMZUVOFVEMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CN2C(=O)CCC2=O)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The specifics of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is likely that the compound’s interactions with its targets lead to alterations in various biochemical pathways, but the specifics of these pathways and their downstream effects remain to be determined.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets.
Understanding these aspects is crucial for assessing the potential therapeutic applications of this compound.
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 350.41 g/mol. The structure features a pyrrolidine ring, a thiazole moiety, and a pyrazole derivative, which are significant for its biological interactions.
Structural Representation
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 350.41 g/mol |
| SMILES | CC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| InChI Key | JPJMNCROLRPFHI-UHFFFAOYSA-N |
Anticancer Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties. For instance, related derivatives have shown cytotoxic effects against various cancer cell lines, including lung (A549), colon (SW480), and ovarian (A2780) cancer cells. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways associated with cancer proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives containing the benzothiazole moiety exhibit potent activity against Gram-positive bacteria. The mechanism involves photodynamic inactivation, where light activation enhances the compound's efficacy against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Anticonvulsant Activity
Research has shown that related compounds derived from the 2,5-dioxopyrrolidine framework possess anticonvulsant properties. These compounds were tested using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, demonstrating significant efficacy in reducing seizure activity . For example, specific derivatives exhibited ED50 values of 32.08 mg/kg in the MES test and 40.34 mg/kg in the scPTZ test.
Study 1: Anticancer Properties
In a study investigating the anticancer effects of similar compounds, researchers found that specific derivatives induced apoptosis in A549 lung carcinoma cells by increasing reactive oxygen species (ROS) levels upon light irradiation. This led to significant morphological changes in the cancer cells consistent with cytotoxicity .
Study 2: Antimicrobial Efficacy
A series of experiments assessed the antimicrobial activity of benzothiazole-containing compounds against various bacterial strains. Results indicated that these compounds displayed high potency against Gram-positive bacteria under both dark and light conditions, with a notable photoindex value indicating enhanced efficacy upon light exposure .
Comparison with Similar Compounds
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide (9b)
- Key Differences: Replaces the pyrazolyl-fluorobenzo[d]thiazole group with a triazolyl-benzodiazole-phenoxymethyl backbone. Incorporates a 4-fluorophenyl-thiazole instead of the 4-fluorobenzo[d]thiazole.
- Impact :
- The triazole-benzodiazole system may enhance π-π stacking interactions, whereas the pyrazolyl-benzo[d]thiazole in the target compound could improve steric complementarity in binding pockets.
- Fluorine substitution at the para position (common in both) likely enhances metabolic stability and lipophilicity .
2-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide (CAS: 895428-47-4)
- Key Differences :
- Contains a 4-methoxy-7-methylbenzo[d]thiazole instead of 4-fluorobenzo[d]thiazole.
- Features a pyridin-3-ylmethyl group, introducing a basic nitrogen atom absent in the target compound.
- The pyridinylmethyl moiety may improve solubility but could alter pharmacokinetic profiles .
Reactivity of Pyrazole-Thiazole Acetamides ()
- Key Insight: Compounds with cyanoacetamide linkers (e.g., 2-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide) exhibit divergent reactivity, forming thiadiazoles or thiophenes under specific conditions.
- Contrast: The succinimide group in the target compound may confer stability against nucleophilic attack, reducing side reactions compared to cyano-substituted analogs .
Pharmacological and Physicochemical Properties
Table 1. Comparative Analysis of Key Parameters
*Predicted using fragment-based methods.
†Estimated based on structural similarity to .
Key Observations:
- The target compound’s lower molecular weight and LogP compared to 9b suggest improved membrane permeability.
- Fluorine substitution may enhance metabolic stability over methoxy/methyl groups in ’s compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
